molecular formula C8H10ClN B1487809 6-Chloro-2-ethyl-3-methylpyridine CAS No. 1330756-36-9

6-Chloro-2-ethyl-3-methylpyridine

Cat. No. B1487809
CAS RN: 1330756-36-9
M. Wt: 155.62 g/mol
InChI Key: HOCVXGVYRUXDCO-UHFFFAOYSA-N
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Description

6-Chloro-2-ethyl-3-methylpyridine (CEMP) is an organic compound belonging to the class of pyridines that has been studied for its potential applications in the fields of organic synthesis, scientific research, and drug development. CEMP is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Furthermore, its unique properties, such as its high reactivity, low toxicity, and low cost, make it an attractive choice for a variety of applications.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-ethyl-3-methylpyridine: is a compound of interest in medicinal chemistry due to its potential as a building block for pharmaceuticals. Its structure allows for the introduction of various substituents that can lead to the development of new drugs with diverse therapeutic effects .

Material Science

In material science, this compound can be utilized in the synthesis of advanced materials. Its chlorinated pyridine ring can act as a precursor for polymers and co-polymers, which are essential in creating new materials with specific properties for industrial applications .

Chemical Synthesis

This chemical serves as a versatile intermediate in organic synthesis. It can be used to construct complex molecules through various reactions, including coupling reactions and as a substrate for catalytic transformations .

Agrochemicals

6-Chloro-2-ethyl-3-methylpyridine: finds applications in the agrochemical industry. It can be used to synthesize compounds that serve as intermediates for the production of pesticides and herbicides, contributing to the development of new formulations for crop protection .

Polymer Industry

The compound’s role in the polymer industry includes the synthesis of pyridine-based monomers, which are then polymerized into plastics and resins. These materials are used in various applications, ranging from packaging to high-performance engineering plastics .

Green Chemistry

In the context of green chemistry, 6-Chloro-2-ethyl-3-methylpyridine can be involved in processes that aim to reduce waste and improve the efficiency of chemical reactions. Its use in flow chemistry is an example of how it contributes to more sustainable and environmentally friendly chemical processes .

Analytical Chemistry

This compound is also used in analytical chemistry for spectroscopic analyses, such as FTIR and FT-Raman, to study the structure and conformation of molecules. This is crucial for understanding the physical and chemical properties of new compounds .

Advanced Research

Lastly, 6-Chloro-2-ethyl-3-methylpyridine is used in advanced research, particularly in the study of heterocyclic chemistry. Researchers utilize it to explore new reactions and pathways, which can lead to the discovery of novel compounds with potential applications across various scientific fields .

properties

IUPAC Name

6-chloro-2-ethyl-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-3-7-6(2)4-5-8(9)10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCVXGVYRUXDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290078
Record name Pyridine, 6-chloro-2-ethyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-ethyl-3-methylpyridine

CAS RN

1330756-36-9
Record name Pyridine, 6-chloro-2-ethyl-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330756-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 6-chloro-2-ethyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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